molecular formula C10H20N2O3 B1311876 trans-3-Amino-1-boc-4-hydroxypiperidine CAS No. 1523530-23-5

trans-3-Amino-1-boc-4-hydroxypiperidine

Cat. No.: B1311876
CAS No.: 1523530-23-5
M. Wt: 216.28 g/mol
InChI Key: LUQURLQDYAJECW-HTQZYQBOSA-N
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Description

trans-3-Amino-1-boc-4-hydroxypiperidine: is a chemical compound with the molecular formula C10H20N2O3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-boc-4-hydroxypiperidine typically involves the protection of the amino group and the hydroxyl group. One common method is the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl carbamate (Boc) protected derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3-Amino-1-boc-4-hydroxypiperidine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, including amines and alcohols.

    Substitution: It can participate in substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: trans-3-Amino-1-boc-4-hydroxypiperidine is used as an intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the biological activity of these compounds and their potential as therapeutic agents .

Medicine: this compound is explored for its potential use in drug development. Its unique structure makes it a valuable scaffold for designing new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of trans-3-Amino-1-boc-4-hydroxypiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

    trans-3-Amino-4-hydroxypiperidine: Lacks the Boc protection group.

    cis-3-Amino-1-boc-4-hydroxypiperidine: Different stereochemistry at the 3 and 4 positions.

    trans-3-Amino-1-boc-4-methoxypiperidine: Methoxy group instead of hydroxyl group.

Uniqueness: trans-3-Amino-1-boc-4-hydroxypiperidine is unique due to its specific stereochemistry and the presence of both Boc-protected amino and hydroxyl groups. This combination of features makes it a versatile intermediate for the synthesis of various complex molecules .

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQURLQDYAJECW-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268511-99-4
Record name rac-tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
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